

Cross-reactivity profiling of PROTACs containing "N-methyl-1-(3-nitrophenyl)methanamine"

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Compound of Interest

Compound Name: *N-methyl-1-(3-nitrophenyl)methanamine*

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A Comparative Guide to the Cross-Reactivity Profiling of PROTACs

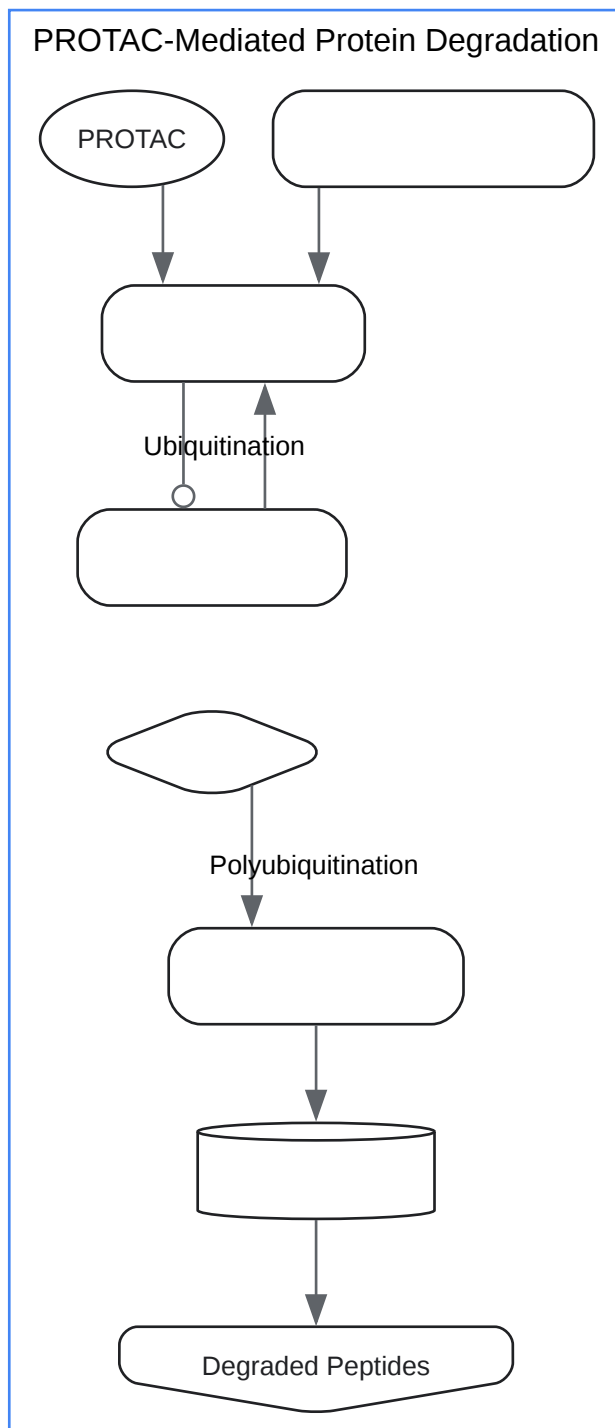
For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.^[1] A key challenge in the development of PROTACs is ensuring their specificity and minimizing off-target effects, which can lead to unforeseen toxicity. While information on PROTACs containing the specific moiety "**N-methyl-1-(3-nitrophenyl)methanamine**" is not readily available in the public domain, this guide provides a comprehensive framework for assessing the cross-reactivity of PROTACs. We will utilize data from well-characterized PROTACs, such as MZ1, dBET1, and ARV-110, to illustrate the experimental approaches and data analysis necessary for a thorough cross-reactivity assessment.

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite composition facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]



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Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Performance

The following tables summarize key performance metrics for three well-characterized PROTACs: MZ1 and dBET1 (targeting BET bromodomain proteins) and ARV-110 (targeting the androgen receptor). These tables serve as a template for how to present and compare cross-reactivity data.

Table 1: On-Target Activity and Cellular Effects

PROTAC	Target(s)	E3 Ligase Recruited	On-Target DC50 (nM)	Dmax (%)	Cell Viability IC50 (nM)
MZ1	BRD4 > BRD2/3	VHL	2-20 (BRD4)	>90	~500 (in AML cells)
dBET1	BRD2, BRD3, BRD4	CRBN	~100 (in MV4;11 cells)	>90	~200 (in MV4;11 cells)
ARV-110	Androgen Receptor (AR)	CRBN	~1	>95	~10 (in VCaP cells)

Data compiled from publicly available sources.^{[3][4][5][6]} Values can vary depending on the cell line and experimental conditions.

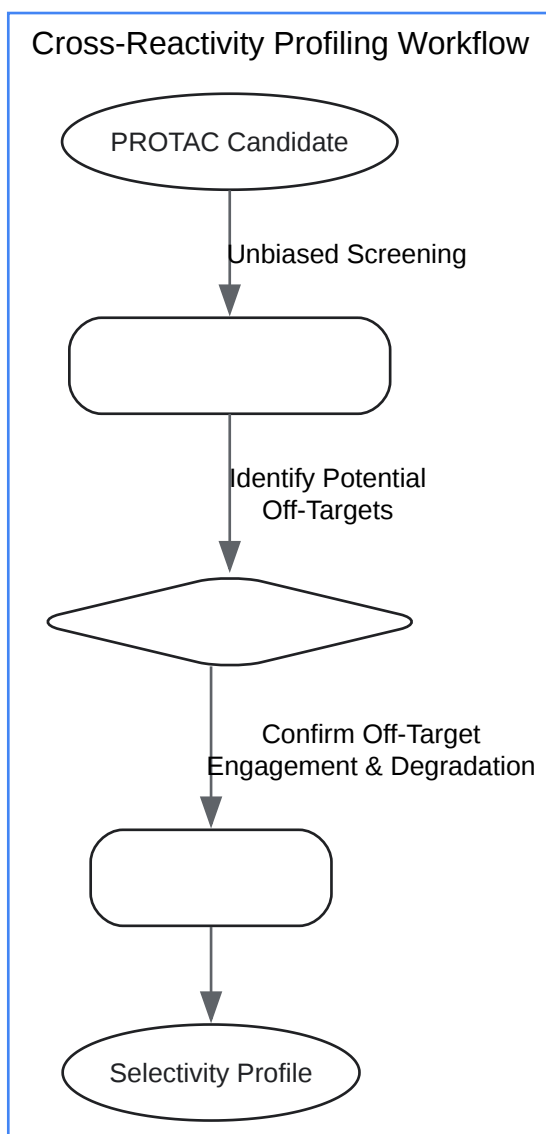
Table 2: Off-Target Profile from Global Proteomics

PROTAC	Cell Line	Concentration	Duration (hrs)	Number of Significantly Degraded Off-Targets (>2-fold)	Key Off-Targets Identified
MZ1	HeLa	1 μ M	24	~5-10	Varies by cell type
dBET1	MV4;11	250 nM	2	0 (besides other BETs)	None identified
ARV-110	VCaP	1 μ M	24	Highly selective for AR	Minimal off-targets reported

Data is illustrative and based on findings from various proteomics studies.[3][6] The number of off-targets can be highly dependent on the statistical thresholds used.

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of PROTAC cross-reactivity involves a multi-pronged approach, combining global, unbiased techniques with targeted validation assays.



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Caption: A typical workflow for assessing the cross-reactivity of a PROTAC.

Global Proteomics using Mass Spectrometry

This is a powerful, unbiased method to identify all proteins that are degraded upon PROTAC treatment.

- Objective: To quantify changes in the entire proteome of cells treated with a PROTAC compared to a vehicle control.

- Methodology:
 - Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a negative control (e.g., a structurally related but inactive molecule) and a vehicle control (e.g., DMSO).
 - Cell Lysis and Protein Digestion: Harvest cells, lyse them, and digest the proteins into peptides using an enzyme like trypsin.
 - Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric mass tags. This allows for multiplexing and accurate relative quantification.
 - LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
 - Data Analysis: Identify and quantify thousands of proteins across all conditions. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[\[6\]](#)
- Key Readouts: Fold change in protein abundance, p-value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can confirm target engagement in intact cells.[\[7\]](#)

- Objective: To determine if the PROTAC binds to its intended target and potential off-targets in a cellular environment.
- Methodology:
 - Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
 - Heating: Heat aliquots of the treated cells across a range of temperatures.
 - Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) proteins by centrifugation.

- Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
- Data Analysis: Binding of the PROTAC to a protein stabilizes it, leading to a shift in its melting curve to higher temperatures. This thermal shift is a direct measure of target engagement.[\[8\]](#)

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ assays are live-cell assays that can be used to measure target engagement and the formation of the ternary complex.[\[9\]](#)

- Objective: To quantify the binding of the PROTAC to its target and the E3 ligase, and to measure the formation of the ternary complex in real-time in living cells.
- Methodology for Target Engagement:
 - Express the target protein as a fusion with NanoLuc® luciferase.
 - Add a fluorescent tracer that binds to the target protein.
 - In the presence of the tracer, a BRET signal is generated.
 - Addition of a PROTAC that binds to the target will compete with the tracer and reduce the BRET signal in a dose-dependent manner.[\[10\]](#)
- Methodology for Ternary Complex Formation:
 - Express the target protein fused to NanoLuc® and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
 - Addition of a PROTAC that brings the target and E3 ligase into proximity will result in an increase in the BRET signal.[\[11\]](#)
- Key Readouts: IC50 for target engagement, EC50 for ternary complex formation.

Conclusion

The cross-reactivity profiling of PROTACs is a critical component of their preclinical development. A combination of unbiased, proteome-wide approaches and targeted, mechanistic assays is essential for building a comprehensive understanding of a PROTAC's selectivity. While no public data currently exists for PROTACs containing "**N-methyl-1-(3-nitrophenyl)methanamine**," the experimental framework and comparative data presented in this guide provide a robust starting point for the evaluation of any novel PROTAC, ensuring the development of safer and more effective targeted protein degraders.

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